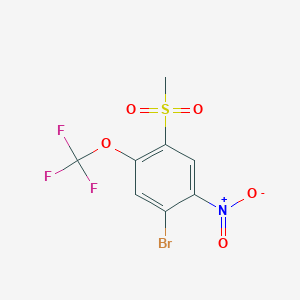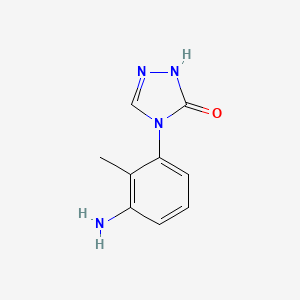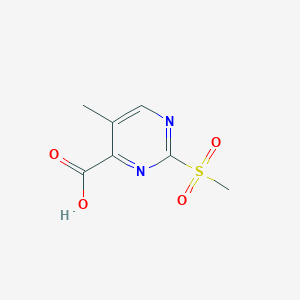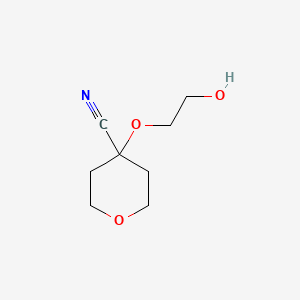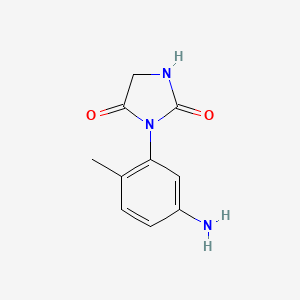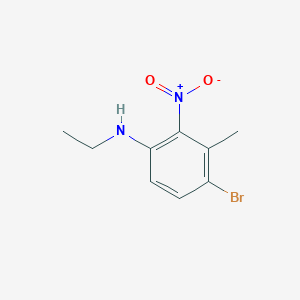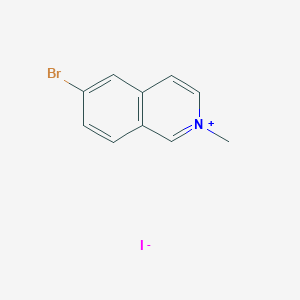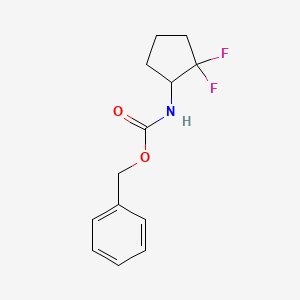
5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole
Overview
Description
5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole (CMMPO) is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the areas of biochemistry and physiology. It is a member of the oxazole family, a group of compounds that are known for their reactivity and versatility. CMMPO has been used in a wide variety of experiments, ranging from drug synthesis to studies of the biochemical and physiological effects of drugs.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Extended Oxazoles : The 2-(halomethyl)-4,5-diaryloxazoles, including 5-(chloromethyl)-4-methyl-2-propyl-1,3-oxazole, are used as reactive scaffolds in synthetic chemistry. They facilitate the preparation of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions (Patil & Luzzio, 2016).
Regioselective Preparation Processes : A regioselective process for forming 4-chloromethyl-1,3-oxazoles has been described. This involves a high regioselectivity in deoxygenation-chlorination using POCl3 with HCl salts (Lee et al., 2004).
Direct Halogenation Synthesis : A method for synthesizing 2-aryl 4-chloromethyl-5-methyl-1,3-oxazoles has been developed, demonstrating high regioselectivity and moderate to good yields (Yamane et al., 2004).
Biochemical and Photophysical Applications
Antimicrobial Agents Synthesis : 5-Chloro-4-(1,3-oxazol-5-yl)-1Н-Pyrrole-3-carboxyamides, which incorporate this compound, have been synthesized and found to have significant antimicrobial properties (2020).
Nonlinear Optical Properties : The nonlinear optical behavior of 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, related to the chemical structure of interest, has been studied, revealing excellent optical limiting behavior (Murthy et al., 2013).
Amyloid Fibril Inhibition : Oxazoles bearing a C(4) carboxyl group, similar to the structure of interest, have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibrils. Substitutions on the oxazole ring significantly reduce amyloidogenesis (Razavi et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It is known that chloromethyl groups can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
It is known that the chloromethyl group can replace one of the hydrogen atoms in the methyl group, leading to the formation of (chloromethyl)benzene .
Action Environment
It is known that environmental factors can significantly impact the rate of reactions involving halogens .
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to various substrates, aiding in detoxification processes . The nature of these interactions often involves the formation of covalent bonds between the chloromethyl group of the compound and thiol groups on proteins, leading to modifications that can alter protein function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, the compound can induce changes in gene expression profiles, leading to altered cellular metabolism and potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, the chloromethyl group can form covalent bonds with cysteine residues in enzymes, resulting in enzyme inhibition. This interaction can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . In in vitro studies, it has been observed that the compound’s effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to cytotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, in rodent models, low doses of the compound have been shown to modulate immune responses, whereas high doses can cause liver toxicity and other adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-2-propyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-3-4-8-10-6(2)7(5-9)11-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCZCMVYLINDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


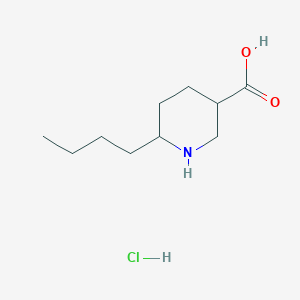

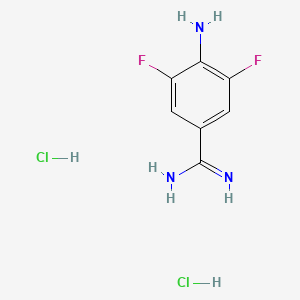

![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)
